3,4-Dimethoxyzimtsäure

Übersicht

Beschreibung

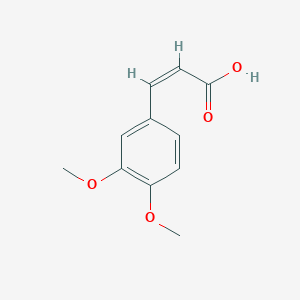

3,4-Dimethoxycinnamic acid is a derivative of cinnamic acid, characterized by the presence of two methoxy groups attached to the benzene ring. This compound is naturally found in coffee beans and is known for its various biological activities .

Wissenschaftliche Forschungsanwendungen

3,4-Dimethoxycinnamic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential in treating diseases related to oxidative stress and inflammation.

Industry: Utilized in the production of flavors and fragrances

Wirkmechanismus

Target of Action

The primary target of 3,4-Dimethoxycinnamic acid is the prion protein . Prion proteins are involved in several neurodegenerative disorders, and their misfolding can lead to diseases such as Creutzfeldt-Jakob disease and fatal familial insomnia.

Mode of Action

3,4-Dimethoxycinnamic acid binds potently to the prion protein with a Kd of 405 nM . This binding interaction can influence the protein’s function and potentially prevent its misfolding, thereby mitigating the progression of prion-related diseases.

Biochemical Pathways

3,4-Dimethoxycinnamic acid exerts anti-apoptotic effects on cells via the ROS-mediated signaling pathway . Reactive Oxygen Species (ROS) are chemically reactive molecules that play a crucial role in cell signaling and homeostasis. By interacting with this pathway, 3,4-Dimethoxycinnamic acid can influence cell survival and death mechanisms.

Pharmacokinetics

The pharmacokinetics of 3,4-Dimethoxycinnamic acid have been studied in humans following coffee consumption . The compound appears in plasma as the free aglycone, with a time to reach the maximum concentration (Cmax) of approximately 0.5 μM being quite rapid (Tmax = 30 min). There is an additional peak at 2-4 hours for several subjects . These findings suggest that 3,4-Dimethoxycinnamic acid is rapidly absorbed in the free form, most likely by passive diffusion in the upper gastrointestinal tract .

Result of Action

The action of 3,4-Dimethoxycinnamic acid results in considerable antioxidant capacity and radical scavenging activity . It has been shown to have an increased anti-inflammatory effect on the reduction of carrageenan-induced rat paw edema . Furthermore, it exhibits a significant decrease in lipidemic indices in Triton-induced hyperlipidemia in rats .

Action Environment

3,4-Dimethoxycinnamic acid is a cinnamic acid derivative isolated from coffee beans . The environment, including the presence of other compounds and the specific conditions within the coffee bean, may influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

3,4-Dimethoxycinnamic acid is known to exert anti-apoptotic effects on L-02 cells via the ROS-mediated signaling pathway . This suggests that it interacts with enzymes and proteins involved in apoptosis and ROS signaling.

Cellular Effects

3,4-Dimethoxycinnamic acid has been shown to improve cell viability and indirectly increase the expression of various endogenous antioxidant enzymes . This suggests that it influences cell function by modulating oxidative stress responses and potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving 3,4-Dimethoxycinnamic acid are not well characterized. It is known to be a derivative of cinnamic acid, suggesting it may be involved in the lignin biosynthesis pathway

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxycinnamic acid can be synthesized through the reaction of malonic acid with veratraldehyde in the presence of a base, followed by decarboxylation. The reaction typically involves the use of solvents like ethanol and conditions such as refluxing .

Industrial Production Methods: Industrial production of 3,4-Dimethoxycinnamic acid often involves the esterification of caffeic acid followed by methylation. This method ensures high yield and purity of the compound .

Types of Reactions:

Oxidation: 3,4-Dimethoxycinnamic acid can undergo oxidation to form corresponding aldehydes and acids.

Reduction: It can be reduced to form 3,4-dimethoxyhydrocinnamic acid.

Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: 3,4-Dimethoxybenzaldehyde, 3,4-Dimethoxybenzoic acid.

Reduction: 3,4-Dimethoxyhydrocinnamic acid.

Substitution: Various halogenated derivatives.

Vergleich Mit ähnlichen Verbindungen

- Ferulic Acid

- Sinapic Acid

- Caffeic Acid

Comparison: 3,4-Dimethoxycinnamic acid is unique due to its dual methoxy groups, which enhance its antioxidant capacity compared to other cinnamic acid derivatives. This structural feature also contributes to its higher stability and bioavailability .

Biologische Aktivität

3,4-Dimethoxycinnamic acid (DMCA), a naturally occurring compound found in coffee beans, has garnered significant attention in recent years due to its diverse biological activities. This article explores the various biological properties of DMCA, including its antioxidant, anti-inflammatory, anticancer, neuroprotective, and hepatoprotective effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

3,4-Dimethoxycinnamic acid is chemically described as 3-(3,4-dimethoxyphenyl)propenoic acid. The presence of methoxy groups in its structure enhances its biological activities by facilitating interactions crucial for binding to specific biological targets .

Antioxidant Activity

DMCA exhibits potent antioxidant properties. Studies have demonstrated its ability to scavenge free radicals effectively. For instance, in DPPH and hydroxyl radical scavenging assays, DMCA showed significant activity compared to other compounds . This antioxidant capacity is critical in mitigating oxidative stress-related diseases.

Anti-Inflammatory Effects

Research indicates that DMCA possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. A study reported that derivatives of DMCA demonstrated higher cholinesterase inhibitory activity than unsubstituted cinnamic acid derivatives, highlighting its potential in treating neurodegenerative diseases .

Anticancer Potential

DMCA has been investigated for its anticancer properties. In vitro studies on human colorectal adenocarcinoma cells (Caco-2) revealed that DMCA penetrates the intestinal wall more effectively than hydroxy derivatives of cinnamic acid, suggesting enhanced bioavailability and therapeutic potential . Moreover, DMCA has been associated with inducing apoptosis in cancer cells and inhibiting tumor growth in animal models .

Neuroprotective Effects

The neuroprotective effects of DMCA have been documented in several studies. In vitro research using human neuroblastoma cell lines (SH-SY5Y) demonstrated that DMCA significantly increased cell viability and reduced oligomer formation of prion proteins by 30-40% compared to control groups . Additionally, DMCA has shown promise in reducing memory deficits in scopolamine-induced amnesia models by approximately 60%, outperforming some conventional treatments for Alzheimer's disease .

Hepatoprotective Activity

DMCA's hepatoprotective effects have also been highlighted in research. Studies involving rat hepatocytes exposed to carbon tetrachloride (CCl₄) toxicity indicated that DMCA could protect liver cells from oxidative damage and improve liver enzyme activity . Its efficacy was comparable to traditional hepatoprotective agents even at significantly lower concentrations.

Summary of Biological Activities

The table below summarizes the biological activities of 3,4-dimethoxycinnamic acid based on various studies:

Case Studies and Research Findings

- Antioxidant and Anti-inflammatory Properties : A study synthesized various derivatives of DMCA and evaluated their antioxidant activity through DPPH assays. Results indicated that these compounds significantly reduced oxidative stress markers in vitro .

- Anticancer Mechanisms : Research involving Caco-2 cells showed that DMCA not only penetrated cellular membranes more efficiently but also exhibited cytotoxic effects on cancerous cells while sparing normal cells .

- Neuroprotective Mechanisms : In vivo studies demonstrated that DMCA could ameliorate cognitive impairments induced by scopolamine in rodents, suggesting its potential application in treating Alzheimer's disease .

Eigenschaften

IUPAC Name |

(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBWJAPEBGSQPR-XQRVVYSFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2316-26-9, 14737-88-3 | |

| Record name | 3-(3,4-Dimethoxyphenyl)propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002316269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxycinnamic acid, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014737883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIMETHOXYCINNAMIC ACID, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EUC2RA0WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Research indicates that 3,4-DMCA can inhibit the fibrillization of α-synuclein in a dose-dependent manner. [] This inhibitory effect is attributed to its presence in coffee extracts. [] Further studies exploring the exact mechanism of interaction are needed.

ANone: Yes, in vitro studies revealed that 3,4-DMCA exhibits the strongest inhibitory potency against tyrosinase among several tested compounds. [] The study suggests that 3,4-DMCA inhibits tyrosinase through a non-competitive mechanism. []

ANone: The molecular formula of 3,4-DMCA is C11H12O4, and its molecular weight is 208.21 g/mol. [, ]

ANone: Yes, 3,4-DMCA and its derivatives have been extensively studied using various spectroscopic methods like GC-MS, FTIR, 1H NMR, and UV-Vis to analyze their structure, purity, and interactions with other molecules. [, , , , , , , , ]

ANone: Research has shown that 3,4-DMCA can serve as an effective matrix for MALDI-MSI due to its favorable UV absorption properties, low matrix-ion interference in the low mass range, and high ionization efficiency for low molecular weight compounds. []

ANone: Yes, molecular docking studies were performed to investigate the interaction between a copper-based complex of 3,4-DMCA and human lysozyme. [] The results suggested that the complex binds moderately with the protein, potentially contributing to its fibrillation suppression activity. []

ANone: Studies investigating the anti-inflammatory and hypolipidemic properties of 3,4-DMCA derivatives revealed that esterification or amidation with various moieties significantly impacts their biological activity. [, ] Additionally, blocking the hydroxyl groups of 3,4-DMCA through methylation was found to alter its activity. []

ANone: Studies on laccase from Lentinus edodes revealed that the enzyme exhibits a high affinity for phenolic compounds containing methoxy groups, including 3,4-DMCA. [] This suggests that the presence of methoxy groups in 3,4-DMCA contributes to its binding affinity with certain enzymes. []

ANone: Early research on 3,4-DMCA focused on its presence in natural sources and its potential role in plant metabolism. One study identified 3,4-DMCA as a product of the biotransformation of other cinnamic acid derivatives in Vanilla planifolia cell cultures. [] This finding suggests its potential role as an intermediate in the biosynthesis of phenolic compounds in plants. []

ANone: The provided research highlights the multidisciplinary nature of 3,4-DMCA research, spanning fields like:

- Agricultural Chemistry: Investigating its insecticidal and oviposition deterrent effects on pests like Plutella xylostella. []

- Food Chemistry: Analyzing its presence in coffee extracts and exploring its potential as a natural antioxidant and antibacterial food additive. [, ]

- Medicinal Chemistry: Evaluating its anti-inflammatory, hypolipidemic, and antioxidant properties, and its potential in preventing amyloid diseases like Parkinson’s. [, , ]

- Pharmaceutical Sciences: Studying its interactions with proteins like human lysozyme and enzymes like tyrosinase. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.